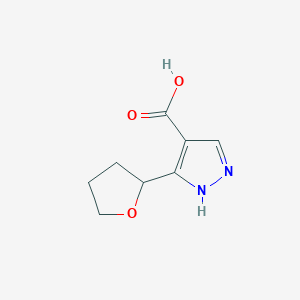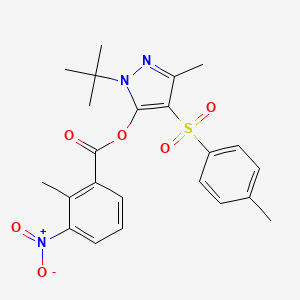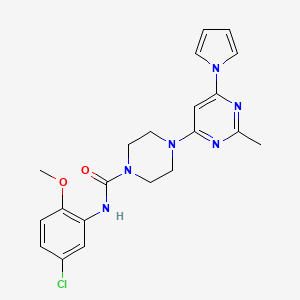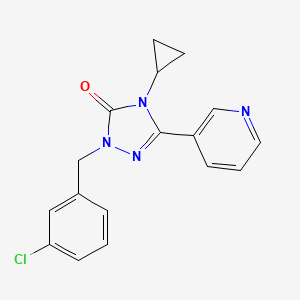
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a 2,5-dimethoxyphenyl group and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with 2,5-Dimethoxyphenyl Group: The pyridazine ring is then substituted with a 2,5-dimethoxyphenyl group using a palladium-catalyzed cross-coupling reaction.
Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the substituted pyridazine with an appropriate thioacetamide precursor under basic conditions.
Final Coupling: The final step involves coupling the intermediate with 3-fluoro-4-methylphenylamine under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring or the nitro groups (if present), leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyridazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide depends on its specific application:
Biochemical Interactions: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
- 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-ethylphenyl)acetamide
Uniqueness
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is unique due to the specific combination of substituents on the pyridazine ring and the thioacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-13-4-5-14(10-17(13)22)23-20(26)12-29-21-9-7-18(24-25-21)16-11-15(27-2)6-8-19(16)28-3/h4-11H,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMRMFHMCRREBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2644315.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2644316.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2644318.png)
![2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644319.png)

![4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile](/img/structure/B2644321.png)
![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)
![4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2644326.png)





![3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2644337.png)
